molecular formula C12H13ClO2 B3168277 (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate CAS No. 92712-56-6

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate

Cat. No. B3168277
CAS RN: 92712-56-6
M. Wt: 224.68 g/mol
InChI Key: LUNFZANIDVUPOI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(3-chloro-4-methylphenyl)acrylate is an organic compound with the chemical formula C10H11ClO2. It is a colorless liquid with a strong, sweet odor, and is used as a monomer in the synthesis of polymers. It is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has a wide range of applications due to its unique chemical and physical properties.

Scientific Research Applications

(E)-Ethyl 3-(3-chloro-4-methylphenyl)acrylate has a wide range of applications in scientific research. It is used as a monomer in the synthesis of polymers, and has been used in the development of new materials for medical and industrial applications. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, this compound has been used in the study of the structure and function of enzymes, and in the development of new drugs.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzyme reactions. It is thought to bind to the active site of the enzyme and prevent it from catalyzing the reaction. This inhibition of enzyme activity leads to the desired effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory and analgesic activity in laboratory animals. It has also been shown to have some antibacterial activity, and has been used in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate in laboratory experiments include its low cost, its availability in large quantities, and its stability in aqueous solutions. However, the compound is toxic and must be handled with caution. In addition, the compound is volatile and can easily evaporate from solution, making it difficult to accurately measure its concentration.

Future Directions

The future directions of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate research include the development of new synthetic methods, the optimization of its use in laboratory experiments, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, the potential of this compound as a building block for the synthesis of other compounds should be explored.

properties

IUPAC Name

ethyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-8H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFZANIDVUPOI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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